11-(4-ethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
11-(4-ethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a hexahydrodibenzo[b,e][1,4]diazepin-1-one derivative characterized by a seven-membered diazepine ring fused to two benzene moieties. The compound features a 4-ethoxyphenyl group at position 11 and a phenyl group at position 3, contributing to its unique electronic and steric properties. Its synthesis involves the reaction of 3-(2-aminophenylamino)cyclohex-2-en-1-ones with arylglyoxal hydrates in 2-propanol, followed by purification and structural validation via X-ray diffraction .
Properties
IUPAC Name |
6-(4-ethoxyphenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O2/c1-2-31-21-14-12-19(13-15-21)27-26-24(28-22-10-6-7-11-23(22)29-27)16-20(17-25(26)30)18-8-4-3-5-9-18/h3-15,20,27-29H,2,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCLVCXZIGQUJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C5N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of 11-(4-ethoxyphenyl)-3-phenyl-dibenzo[b,e][1,4]diazepin-1-one and its analogs:
Structural and Functional Insights
- Substituent Position: The para-substituted ethoxy group in the target compound (vs.
- Electronic Effects : Electron-donating groups (e.g., ethoxy, methoxy) enhance solubility but may reduce metabolic stability compared to electron-withdrawing substituents (e.g., chloro, bromo) .
- Pharmacological Activity: Derivatives with halogen substituents (e.g., 8-chloro analogs in ) show pronounced CNS activity, suggesting the target compound’s ethoxy group may modulate selectivity or potency.
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